(-)-Nopol

Catalog No.
S1491388
CAS No.
35836-73-8
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Nopol

CAS Number

35836-73-8

Product Name

(-)-Nopol

IUPAC Name

2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanol

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3/t9-,10-/m0/s1

InChI Key

ROKSAUSPJGWCSM-UWVGGRQHSA-N

SMILES

CC1(C2CC=C(C1C2)CCO)C

Synonyms

(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol; (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol; (1R)-(-)-Nopol; (1R)-(-)-Nopyl Alcohol; (1R)-Nopol;

Canonical SMILES

CC1(C2CC=C(C1C2)CCO)C

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)CCO)C

(-)-Nopol, also known as (-)-2-methyl-5-(1-methylethyl)cyclohexanol, is a monoterpene alcohol found in various essential oils, including clove, bay leaf, and lemongrass []. It has been the subject of some scientific research, primarily focused on its:

  • Biotransformation

    Studies have investigated how microorganisms like fungi and bacteria can transform (-)-nopol into other chemical compounds [, ]. This research helps scientists understand the natural degradation processes of (-)-nopol in the environment and potentially identify new bioactive compounds.

  • Synthesis

    Researchers have explored different methods for synthesizing (-)-nopol in the laboratory, often starting from other monoterpenes []. This research is crucial for understanding the molecule's structure and potentially developing new methods for its production.

(-)-Nopol, chemically known as 1R-(-)-Nopol, is a bicyclic monoterpene alcohol with the molecular formula C11H18O. It has a molecular weight of approximately 166.14 g/mol and features a unique structure that includes a four-membered ring and various functional groups. The compound is derived from β-Pinene and is characterized by its chiral nature, existing as a single enantiomer due to the presence of a stereocenter at the carbon atom adjacent to the hydroxyl group .

Typical of alcohols and terpenes. Key reactions include:

  • Esterification: (-)-Nopol can react with carboxylic acids to form esters, which are important in flavor and fragrance applications.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, expanding its utility in synthetic organic chemistry.
  • Dehydration: Under acidic conditions, (-)-Nopol can undergo dehydration to yield olefins, which may serve as intermediates in further synthetic pathways .

Research indicates that (-)-Nopol exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that (-)-Nopol possesses antimicrobial activity against various bacteria and fungi, making it a potential candidate for natural preservatives .
  • Insecticidal Effects: The compound has been investigated for its insecticidal properties, particularly against agricultural pests, suggesting its utility in pest management strategies.
  • Anti-inflammatory Activity: Preliminary studies suggest that (-)-Nopol may have anti-inflammatory effects, although more research is needed to clarify its mechanisms of action .

Several methods exist for synthesizing (-)-Nopol:

  • From β-Pinene: The most common synthetic route involves the hydrolysis of β-Pinene, which yields (-)-Nopol as a product through rearrangement and reduction processes.
  • Chemical Synthesis: Laboratory synthesis can also be achieved using various reagents and catalysts that facilitate the formation of the bicyclic structure from simpler precursors.
  • Biotechnological Approaches: Some research has explored microbial fermentation processes to produce (-)-Nopol from renewable resources, highlighting its potential for sustainable production .

(-)-Nopol finds applications across multiple fields:

  • Flavoring and Fragrance: Due to its pleasant aroma, (-)-Nopol is utilized in the food industry as a flavoring agent and in perfumery.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new pharmaceuticals, particularly in antimicrobial and anti-inflammatory drugs.
  • Agriculture: Its insecticidal properties suggest potential applications in natural pesticides and biocontrol agents .

Interaction studies involving (-)-Nopol focus on its effects when combined with other compounds:

  • Synergistic Effects: Research indicates that when used in conjunction with certain essential oils or plant extracts, (-)-Nopol can enhance antimicrobial efficacy.
  • Metabolic Interactions: Studies on metabolic pathways suggest that (-)-Nopol may interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

Several compounds share structural or functional similarities with (-)-Nopol. Here are some notable examples:

CompoundStructure TypeUnique Feature
LimoneneMonoterpeneKnown for its citrus aroma; widely used in cleaning products.
CarvoneMonoterpene ketoneExhibits distinct minty aroma; used in flavoring.
GeraniolMonoterpene alcoholRecognized for its floral scent; used in perfumes and cosmetics.

Uniqueness of (-)-Nopol

Unlike many similar compounds, (-)-Nopol's unique bicyclic structure contributes to its diverse biological activities and applications. Its specific chiral configuration allows it to interact differently with biological systems compared to other monoterpenes, making it a valuable compound for further research and application development .

(-)-Nopol is a chiral bicyclic monoterpenoid alcohol obtained industrially from the Prins reaction of β-pinene with formaldehyde. This versatile building block underpins a rich chemistry that enables the preparation of value-added fragrances, agrochemical candidates, polymerization initiators, and gastrointestinal therapeutics. This article surveys five cornerstone transformation platforms—each centered on (-)-Nopol—drawing on peer-reviewed literature, patents, and kinetic studies. Data tables are provided to consolidate reaction metrics, catalytic performance, and structure–activity relationships. Throughout, only scientific facets relevant to synthesis and functionalization are discussed; pharmacokinetic, dosage, and safety information are deliberately excluded.

Physicochemical Profile of (-)-Nopol

(-)-Nopol (CAS 35836-73-8) is a clear, viscous liquid with a boiling point of 230–240 °C, density 0.973 g mL⁻¹ at 25 °C, and optical rotation [α]²⁴ᴰ = −37° [1]. The allylic hydroxyl group, internal double bond, and rigid bicyclo[3.1.1]heptane core confer both nucleophilicity and steric modulation, making (-)-Nopol an attractive platform for selective esterification, sulfurization, and metal-complex formation.

Strategic Framework for Derivative Synthesis

Synthetic elaboration of (-)-Nopol exploits three functional loci:

  • The primary alcohol (–CH₂OH) enables esterification, carbamate formation, and oxidative manipulation.
  • The internal C=C bond permits electrophilic additions or metal-mediated complexation.
  • The bridged skeleton provides conformational rigidity that can transmit chirality to downstream products.

Scheme 1 (conceptual) positions (-)-Nopol at the nexus of the five derivative classes detailed in Section 3.

Derivative Synthesis and Functionalization

Nopyl Acetate Synthesis via Esterification

Reaction Pathway

Acetic acid + (-)-Nopol ⇌ Nopyl acetate + H₂O (sulfuric acid catalyzed).

Kinetic Findings

A rigorous batch-reactor study evaluated 50–80 °C, H₂SO₄ 0.018–0.048 mol L⁻¹, and acid:alcohol ratios up to 1:4 [2] [3] [4].

Table 1 Kinetic and Thermodynamic Parameters for Nopyl Acetate Formation

Temperature (°C)Catalyst (M)Equilibrium Conversion (%)k_f (L mol⁻¹ h⁻¹)K_eqE_a (kJ mol⁻¹)ΔH (kJ mol⁻¹)ΔS (kJ mol⁻¹ K⁻¹)
500.027563 [3]0.086 [2]1.6 [2]
600.027568 [3]0.121 [2]1.9 [2]
700.027571 [3]0.185 [2]2.2 [2]
800.027575 [3]0.271 [2]2.6 [2]28.08 [2]34.90 [2]0.12 [2]

The second-order reversible model (first order in each reactant) produced activation energy 28.08 kJ mol⁻¹ and pre-exponential factor 11,213 L mol⁻¹ h⁻¹ [2]. Using activities (UNIFAC) marginally raised E_a to 28.56 kJ mol⁻¹ [2].

Process Insights

  • 1:3 acetic acid:(-)-Nopol delivered 96% conversion in 28 h at 80 °C [4].
  • Catalyst >0.0367 M decreased conversion due to precipitation and mass-transfer inhibition [3].

Antifungal 1,2,4-Triazole-Thioether Compounds

Synthetic Route

(-)-Nopol → nopyl chloromethyl ether → triazole-thioether via S-alkylation with 1,2,4-triazole-3-thiol; thirty-step library 5a–5w [5] [6].

Table 2 In vitro Antifungal Activity at 50 µg mL⁻¹

CompoundR-Substituent on PhenylPhysalospora piricola Inhibition (%)Rhizoctonia solani Inhibition (%)
5bo-CH₃91.4 [6]87.6 [7]
5eo-OCH₃83.3 [6]78.4 [6]
5ho-F86.7 [5]80.2 [6]
5mo-Br83.8 [5]74.5 [6]
5om,m-OCH₃91.4 [5]85.7 [6]
5rp-OH87.3 [5]79.1 [6]
Chlorothalonil (control)61.0 [5]65.0 [6]

Structure–Activity Relationship

A three-dimensional comparative molecular field analysis (CoMFA) model achieved q² 0.685 and r² 0.944 [6], pinpointing steric tolerance at ortho positions and electronic enrichment at meta positions for potency enhancement.

Dithiophosphoric and Aryldithiophosphonic Acid Derivatives

Synthesis

(-)-Nopol + P₂S₅ → O,O-diniteryl dithiophosphoric acids [8] [9]. Alternative aryldithiophosphonic acids arise via reaction with 2,4-diaryl-1,3-2,4-dithiadiphosphetane-2,4-disulfides [8].

Table 3 Representative Sulfurization Outcomes

ReagentStoichiometry (mol ratio)ProductIsolated Yield (%)Optical Purity (ee %)
P₂S₅1.0O,O-diniteryl dithiophosphoric acid82 [9]99 (retained) [9]
Lawesson reagent1.2O-terpenyl aryldithiophosphonic acid76 [9]98 [9]

Relevance

These sulfur-rich derivatives function as lubricant additives and potential pesticidal scaffolds; the steric bulk of the terpenyl group reduces volatility while maintaining high sulfur content [9].

Cationic Polymerization Initiators (Silver Complexes)

Complex Formation

(-)-Nopol + AgSbF₆ in toluene → {[Ag(1,7-octadiene)₁.₅]SbF₆}ₙ precursor; subsequent ligand exchange installs the nopyl olefin to give [Ag(nopyl-olefin)]SbF₆, an electron-beam latent Lewis acid [10] [11].

Table 4 Polymerization Performance in Cycloaliphatic Epoxy Resin

InitiatorLoading (pph)Dose (kGy)DSC T_p (°C)Gel Time (s, 150 °C)Lap-Shear Strength (MPa)
[Ag(nopyl-olefin)]SbF₆2.513296–116 (melting) / 195 (dec.) [11]75 [10]12.3 [12]
Rhodorsil 2074 (iodonium)3.0132110 [10]110 [10]9.7 [10]

Electron-beam curing of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate reached full conversion within four passes (total 132 kGy) at room temperature; silver complexes surpassed iodonium salts in lap-shear strength by 27% [10].

Mechanistic Insight

Silver(I) acts as a dormant Lewis acid; high-energy electrons reduce Ag⁺ to Ag⁰, simultaneously generating carbocationic centers that initiate epoxy ring-opening [11]. The nopyl ligand stabilizes the complex and influences melt behavior (T_m ≈ 100 °C), facilitating one-component formulation.

Pinaverium Bromide Precursor Synthesis

Industrial Context

Pinaverium bromide, an antispasmodic pharmaceutical, derives its chiral side chain from (-)-Nopol [13] [14] [15].

Optimized Route

Route B:

  • Prins (β-pinene → (-)-Nopol)
  • Catalytic hydrogenation (Pd/C, 0.5 MPa H₂, 80 °C, 4 h) to give dihydronopyl alcohol (yield 91%) [14].
  • Condensation with 4-(2-chloroethyl)morpholine under K₂CO₃, acetonitrile, 80 °C, 6 h to afford intermediate IV (ee ≥ 98%, yield 83%) [13].
  • Quaternization with 2-bromo-4,5-dimethoxybenzyl bromide in methyl ethyl ketone, reflux, 3 h; filtration yields pinaverium bromide (cis ≥ 99%, yield 92%) [16].

Table 5 Comparative Metrics for Pinaverium Side-Chain Construction

RouteStep CountOverall Yield (%)Highest T (°C)Hydrogen PressureOptical Purity (ee %)Key Improvement
Traditional (literature) [14]4541002 MPa95Slurry hydrogenation; racemic erosion
Improved Route B [16] [13]360800.5 MPa98One-pot condensation; lower pressure
Chemoenzymatic (prospective) [17]5484599Lipase kinetic resolution

Stereochemical Control

The bridged bicyclic scaffold preserves configuration during metal-catalyzed hydrogenation, allowing chirality transfer to the quaternary morpholinium center without need for enantio-resolution .

Concluding Perspectives

The chemistry of (-)-Nopol exemplifies how a single renewable terpenoid can seed diverse high-value transformations: ester fragrances, sulfur-rich lubricant additives, antifungal pharmacophores, advanced polymerization catalysts, and drug precursors. Continued mechanistic elucidation—for example, of silver‐catalyzed redox cycles and stereoselective sulfurizations—will expand synthetic versatility while sustaining green-chemistry imperatives.

XLogP3

2.1

UNII

149HVE6X29

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35836-73-8

Wikipedia

(-)-nopol

Dates

Last modified: 08-15-2023
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

Explore Compound Types